Methyl 2-chloro-4-phenoxybenzoate Methyl 2-chloro-4-phenoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675604
InChI: InChI=1S/C14H11ClO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol

Methyl 2-chloro-4-phenoxybenzoate

CAS No.:

Cat. No.: VC13675604

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-phenoxybenzoate -

Specification

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
IUPAC Name methyl 2-chloro-4-phenoxybenzoate
Standard InChI InChI=1S/C14H11ClO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key TWXYQSYVQCCLNM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl
Canonical SMILES COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-chloro-4-phenoxybenzoate belongs to the benzoate ester family, featuring a benzene ring substituted with three functional groups:

  • A chlorine atom at position 2, which introduces electronegativity and influences reactivity.

  • A phenoxy group (-OPh) at position 4, contributing steric bulk and aromatic conjugation.

  • A methyl ester (-COOCH3_3) at position 1, enhancing solubility in organic solvents .

The compound’s SMILES notation (COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl\text{COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl}) and InChIKey (TWXYQSYVQCCLNM-UHFFFAOYSA-N\text{TWXYQSYVQCCLNM-UHFFFAOYSA-N}) provide unambiguous structural identification . X-ray crystallography data, though unavailable in the literature, would likely reveal planar geometry at the ester group and dihedral angles between the benzene and phenoxy rings.

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 2-chloro-4-phenoxybenzoate typically involves esterification or nucleophilic aromatic substitution (NAS). LookChem reports six literature articles detailing synthetic pathways, with yields ranging from 94% to 98% . A plausible route involves:

  • Chlorination: Introducing chlorine at position 2 of 4-phenoxybenzoic acid using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Esterification: Reacting the chlorinated acid with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC (dicyclohexylcarbodiimide) .

Alternative methods may employ Ullmann coupling or Rh-catalyzed annulation, as seen in related benzimidoyl chloride syntheses . For example, Rhodium complexes (e.g., [RhCpCl2]2[\text{RhCp}^*\text{Cl}_2]_2) facilitate C-H activation in similar substrates, though direct evidence for this compound’s synthesis via such pathways remains speculative .

Reaction Optimization

Key parameters affecting yield and purity include:

  • Temperature: Elevated temperatures (120140C120–140^\circ \text{C}) improve reaction rates but may promote side reactions .

  • Catalysts: Transition metals (Rh, Cu) and silver salts (AgSbF6_6) enhance NAS efficiency .

  • Solvents: Polar aprotic solvents like TFE (2,2,2-trifluoroethanol) optimize electronic effects in aromatic substitutions .

A comparative analysis of synthetic methodologies is summarized in Table 1.

Table 1: Synthesis Methodologies for Methyl 2-Chloro-4-Phenoxybenzoate

MethodReagents/ConditionsYield (%)Reference
Esterification4-Phenoxy-2-chlorobenzoic acid + MeOH98
Rh-catalyzed NAS[RhCp*Cl2]2, AgSbF6, Cu(OAc)2, TFE94

Physicochemical Properties

Spectroscopic Predictions

PubChemLite’s CCS (Collision Cross Section) predictions for adducts provide insights into mass spectrometric behavior:

  • [M+H]+[\text{M}+\text{H}]^+: m/z=263.04695m/z = 263.04695, CCS = 154.6 Ų .

  • [M+Na]+[\text{M}+\text{Na}]^+: m/z=285.02889m/z = 285.02889, CCS = 170.6 Ų .

These values aid in HPLC-MS method development for analytical quantification.

SupplierLocationPurity (%)
Labnetwork lnc.China98
Jiangsu Aikang BiomedicalChina98
Block Chemical TechnologyChina97

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